Cacodyl oxide
Description
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Structure
2D Structure
Properties
IUPAC Name |
dimethylarsanyloxy(dimethyl)arsane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12As2O/c1-5(2)7-6(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPKYSOCCPWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)O[As](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12As2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198307 | |
| Record name | Arsine, oxybis(dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-80-0 | |
| Record name | Arsinous acid, As,As-dimethyl-, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, oxybis(dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, oxybis(dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Early Organoarsenic Chemical Investigations
Discovery of "Cadet's Fuming Liquid" (1757)
The first synthesis of an organometallic compound is credited to the French pharmacist-chemist Louis Claude Cadet de Gassicourt (1731-1799). wikipedia.orgacs.orgacs.org In 1757, while working at the Hotel Royal des Invalides in Paris, Cadet was conducting research related to the preparation of invisible inks using arsenic-containing cobalt ores. acs.orgacs.org This work led him to experiment with the reaction of a common arsenic compound with a salt of acetic acid, resulting in a startling and malodorous new substance. acs.org
Cadet's synthesis was a pioneering, albeit unintentional, step into the world of organometallic chemistry. wikipedia.orgcnic.edu.cu He was unaware of the true nature of the compounds he had created, but his detailed observations were crucial for later chemists. acs.orgresearchgate.net
4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂ wikipedia.org
This reaction produced the first synthetic organometallic substance, marking a milestone in the history of chemistry. wikipedia.orgwikipedia.org
Cadet provided a vivid description of the product of his distillation. He noted that "a slightly coloured liquid of an extremely penetrating garlic odour distills and then a red-brown liquid which fills the receiver with thick fumes". acs.orgacs.orguwimona.edu.jm This liquid, which became known as "Cadet's Fuming Liquid," was observed to be a heavy, oily fluid that develops white fumes and ignites spontaneously when exposed to air, burning with a pale flame. wikipedia.orglemoyne.edu The smell was reported to be nauseating, intensely disagreeable, and garlic-like. wikipedia.orgcnic.edu.culemoyne.edu
For many decades after its discovery, the chemical composition of Cadet's liquid remained unknown. Early investigations were severely hampered by the substance's dangerous properties, including its spontaneous flammability in air, extreme toxicity, and overpowering, unpleasant odor. acs.orguwimona.edu.jm Furthermore, the analytical chemistry techniques of the era were not sufficiently advanced to determine the structure of such a complex and reactive material. acs.orgacs.org Chemists of the time, still largely operating under the phlogiston theory of combustion, lacked the conceptual framework to understand the nature of the carbon-arsenic bonds Cadet had created. acs.orgacs.org
Synthesis by Louis Claude Cadet de Gassicourt
Robert Bunsen's Seminal Studies (1837-1843)
It was not until the rigorous and daring investigations of German chemist Robert Wilhelm Bunsen (1811-1899) that the chemical nature of Cadet's liquid was finally unraveled. wikipedia.orguwimona.edu.jm Between 1837 and 1843, Bunsen undertook a systematic study of the substance, enduring considerable personal risk. acs.orgbritannica.com His work on these organoarsenic compounds was a landmark in the development of organic chemistry and the radical theory. wikipedia.orgwikipedia.org
Bunsen's research involved preparing the fuming liquid on a large scale, starting with a kilogram of the arsenic trioxide and potassium acetate (B1210297) mixture, which yielded about 150 grams of the crude product. acs.orguwimona.edu.jm Through a series of painstaking experiments, he managed to isolate and analyze the principal components of the mixture. acs.orgacs.org He determined that the liquid was primarily a mixture of two compounds: one he identified as the oxide of a central arsenic-containing group, and the other as the group itself. acs.orgacs.org
At the suggestion of the renowned Swedish chemist Jöns Jacob Berzelius in 1841, the core radical, (CH₃)₂As, was named "kakodyl" (later anglicized to cacodyl), from the Greek kakodes (evil-smelling). uwimona.edu.jmlemoyne.edu Bunsen's work established the presence of what he termed the cacodyl (B8556844) radical (which we now know as the dimethylarsinyl group) in a whole series of compounds. rinconeducativo.org The main component of Cadet's liquid was identified as cacodyl oxide, ((CH₃)₂As)₂O, while another key component was dicacodyl, or cacodyl, ((CH₃)₂As)₂. wikipedia.orguwimona.edu.jmacs.orglemoyne.edu Bunsen's investigation was fraught with danger; an explosion of a cacodyl derivative cost him the sight in his right eye and he nearly died from arsenic poisoning during his research. britannica.comwikipedia.orgrsc.org
Table 1: Composition of Cadet's Fuming Liquid Analysis performed by Valeur and Gailliot in 1927 via fractional distillation, providing a more detailed breakdown than was possible in Bunsen's time. acs.orguwimona.edu.jm
Postulation of "Methyl Radicals"
Bunsen's extensive work on the derivatives of cacodyl led to a crucial theoretical advancement: the postulation of a stable "methyl radical." wikipedia.org At the time, the concept of radicals—groups of atoms that remain unchanged through a series of chemical reactions—was a central theme in the burgeoning field of organic chemistry. Bunsen's research provided compelling evidence for the existence of the cacodyl radical, which he initially formulated as C₄H₁₂As₂. acs.org He demonstrated that this "radical" could be isolated and that it served as a fundamental building block for a whole series of related compounds.
This work on the cacodyl series was a significant step in the development of the radical theory of organic compounds. wikipedia.org It provided a tangible example of a complex radical that could maintain its integrity throughout various chemical transformations, lending strong support to the idea that organic molecules were constructed from such stable groups. The concept of the cacodyl radical, containing arsenic and what we now know as methyl groups, was a precursor to the broader understanding of alkyl radicals in organic chemistry.
Methodological Advancements in Organoarsenic Chemistry
The hazardous nature of cacodyl and its derivatives necessitated the development of new experimental techniques. rsc.org Bunsen's work was carried out before the invention of fume hoods, and he faced immense risks, including a laboratory explosion that cost him the sight in one eye and a near-fatal case of arsenic poisoning. rsc.orgwikipedia.org To work with these spontaneously flammable and toxic compounds, he devised specialized apparatus and handling procedures. acs.org
These methodological advancements, born out of necessity, were crucial for the continued investigation of organoarsenic compounds and, by extension, other reactive organometallic substances. acs.org The ability to handle such dangerous materials safely opened the door for further exploration of this new class of compounds. Bunsen's painstaking and perilous work laid the foundation for the safe and systematic study of organometallic chemistry.
Contributions to the Concept of Valency
The study of this compound and its derivatives played a vital role in the development of the concept of valency. rsc.org The consistent combining ratios of the cacodyl radical with other elements and groups led chemists to ponder the "combining power" of atoms. Edward Frankland, a student of Bunsen, was significantly influenced by the work on organoarsenic compounds. rsc.org
By observing the number of organic groups that could attach to a metal atom, Frankland was led to the concept of valency, the idea that an element has a specific capacity to combine with other atoms. rsc.org The well-defined series of compounds derived from the cacodyl radical provided a clear example of an element (arsenic) exhibiting a consistent bonding pattern. This work was a crucial step in moving from the radical theory to a more comprehensive understanding of chemical bonding and molecular structure. rsc.org
Significance in the Development of Organometallic Chemistry
The synthesis of this compound is widely regarded as the birth of organometallic chemistry. wikipedia.orgacs.org It was the first time a compound containing a direct bond between a metal (or in this case, a metalloid, arsenic) and a carbon-containing organic group was isolated and studied. acs.orgwikipedia.org This discovery opened up a vast new field of chemistry that would continue to grow and have a profound impact on both academic research and industrial applications. libretexts.org
Bunsen's detailed investigation of the cacodyl compounds and Frankland's subsequent work on other organometallic substances firmly established this new branch of chemistry. rsc.org The early work on these arsenic-containing compounds demonstrated that the principles of organic chemistry could be extended to elements other than carbon, hydrogen, oxygen, and nitrogen. This realization paved the way for the synthesis and study of a wide array of organometallic compounds with diverse properties and applications. smolecule.comrsc.org
Interactive Data Tables
| Chemist | Contribution | Time Period |
|---|---|---|
| Louis Claude Cadet de Gassicourt | First synthesis of "Cadet's fuming liquid" containing this compound. | 1760 |
| Jöns Jacob Berzelius | Named the "cacodyl" radical. | c. 1838 |
| Robert Wilhelm Bunsen | Systematic investigation and characterization of cacodyl compounds. | 1837-1843 |
| Edward Frankland | Developed the concept of valency based on organometallic studies. | c. 1852 |
| Compound/Concept | Early Formulation/Understanding | Modern Understanding |
|---|---|---|
| Cadet's Fuming Liquid | A single, foul-smelling substance. | A mixture of this compound ([(CH₃)₂As]₂O) and dicacodyl ([(CH₃)₂As]₂). |
| Cacodyl Radical | A stable radical with the formula C₄H₁₂As₂. | The dimethylarsinoyl group, (CH₃)₂As. |
Advanced Synthetic Methodologies and Chemical Pathways
Improvements upon Cadet's Method
The foundational method for synthesizing cacodyl (B8556844) oxide, known as Cadet's method, was first described by Louis Claude Cadet de Gassicourt in 1757. This historical process involved the thermal reaction of arsenic trioxide with potassium acetate (B1210297) wikipedia.orggoogle.comlibretexts.orguwimona.edu.jmwiley-vch.deuni-muenchen.de. While this method laid the groundwork for organoarsenic chemistry, it suffered from low yields and was a batch process, presenting challenges for large-scale production google.comacs.org. Modern research has focused on optimizing this method and developing continuous processes.
Optimization of Reaction Conditions
Improvements to Cadet's method have centered on optimizing reaction parameters to enhance yield and purity. Early investigations by Bunsen, building on Cadet's work, involved heating arsenic trioxide and potassium acetate, yielding a mixture known as "Cadet's fuming liquid," which contains both cacodyl and cacodyl oxide wikipedia.orguwimona.edu.jmacs.org.
More refined approaches have explored variations in reactants and reaction conditions. For instance, using 75% aqueous acetic acid instead of potassium acetate, in conjunction with arsenic trioxide and an alkali metal carbonate catalyst (such as potassium carbonate or cesium carbonate), has been shown to improve yields significantly google.comacs.org. Optimal temperatures for these catalytic processes typically range from 300°C to 450°C google.com. Specific conditions, such as a 1:4 molar ratio of As₂O₃ to CH₃COOK, have been identified for maximizing yield in the original Cadet's method .
Continuous Process Development
Recognizing the limitations of batch processes, significant advancements have been made in developing continuous methods for this compound synthesis. During World War II, processes for the continuous preparation of Cadet's fuming liquid were developed in the United States acs.org. These continuous processes typically involve passing vapors of acetic acid and arsenic trioxide over a catalyst, such as an alkali metal carbonate, at elevated temperatures (around 300-400°C) in a stream of inert gas like carbon dioxide google.comacs.org. Such methods offer advantages in terms of efficiency and scalability compared to the traditional batch approach google.comacs.org.
Alternative Synthetic Routes to this compound and Related Compounds
Beyond modifications of Cadet's method, several alternative pathways have been established for the synthesis of this compound and related organoarsenic compounds.
From Dimethylarsine Chloride and Dimethylarsine
A more efficient synthesis, developed after Cadet's original method, utilizes dimethylarsine chloride and dimethylarsine as precursors wikipedia.orgchemeurope.com. The reaction between these two compounds yields tetramethylarsine (cacodyl) and hydrogen chloride wikipedia.orgchemeurope.com. While this reaction directly produces cacodyl, related arsenic compounds can be synthesized through variations of these precursors. For example, the synthesis of 1,2-bis(dimethylarsino)benzene (B76301) involves reacting ortho-dichlorobenzene with sodium dimethylarsenide wikipedia.org.
Oxidation of Cacodyl (Tetramethyldiarsine)
This compound can also be prepared through the oxidation of cacodyl (tetramethyldiarsine) wikipedia.orgacs.orgresearchgate.net. Cacodyl itself is a highly reactive organoarsenic compound that undergoes spontaneous combustion in dry air wikipedia.orglibretexts.orgchemeurope.com. The oxidation of the As-As bond in tetramethyldiarsine leads to the formation of the As-O-As linkage characteristic of this compound wikipedia.orgacs.orgresearchgate.net. This oxidation process can be achieved using various oxidizing agents, though specific details regarding the controlled oxidation of cacodyl to this compound are often found in historical accounts of Bunsen's work acs.org.
Synthesis via Hydrolysis of Cacodyl Halides
Another synthetic route involves the hydrolysis of cacodyl halides. For instance, cacodyl chloride, (CH₃)₂AsCl, can be hydrolyzed to yield this compound acs.orgresearchgate.net. Adolf Baeyer prepared pure this compound by reacting aqueous potassium hydroxide (B78521) (KOH) with cacodyl chloride, followed by distillation of the resulting aqueous mixture and subsequent drying and fractional distillation of the oil under CO₂ acs.org. This method provides a route to highly pure this compound acs.org.
Reaction Mechanisms and Reactivity Studies of Cacodyl Oxide
Oxidation Reactions
The arsenic(III) centers in cacodyl (B8556844) oxide are susceptible to oxidation, leading to the formation of more stable arsenic(V) compounds.
The most prominent oxidation reaction of cacodyl oxide is its conversion to cacodylic acid, ((CH₃)₂As(O)OH). This transformation can be achieved effectively using mercuric oxide (HgO) as the oxidizing agent. acs.org The reaction is notably exothermic; when conducted in an aqueous medium, the heat generated is sufficient to boil the water and precipitate elemental mercury. acs.org This method has been reported to produce cacodylic acid in almost theoretical yields. acs.org
[((CH₃)₂As)₂O] + 2HgO + H₂O → 2(CH₃)₂As(O)OH + 2Hg
Early researchers like Robert Bunsen utilized this method to prepare and study cacodylic acid, which they originally named "Alkargen". acs.org The process was also used to quantify organoarsenic products by oxidizing any un-condensed this compound vapor that evolved during the distillation of "Cadet's fuming liquid". acs.org
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product | Key Observation |
|---|
Reduction Reactions
This compound can undergo reduction to yield compounds where the arsenic is in a lower oxidation state or the As-O-As bond is cleaved.
This compound and cacodyl (tetramethyldiarsine, [(CH₃)₂As-As(CH₃)₂]) are the primary components of the historical mixture known as "Cadet's fuming liquid," which is synthesized by heating arsenic trioxide with potassium acetate (B1210297). wikipedia.org While they are co-synthesized, the direct reduction of isolated this compound back to cacodyl is not a commonly cited preparative reaction. The hydrolysis of this compound in the presence of water can reportedly yield cacodyl as one of the byproducts, though this is not a formal reduction process. smolecule.com The close chemical relationship and interconversion between these compounds were central to the foundational studies of organoarsenic chemistry. acs.org
This compound can be reduced to dimethylarsine ((CH₃)₂AsH). smolecule.com This reduction cleaves the arsenic-oxygen bond and hydrogenates the arsenic center. Research conducted by Dehn and Wilcox in the early 20th century demonstrated that a mixture containing this compound could be effectively reduced using amalgamated zinc dust and hydrochloric acid to yield dimethylarsine. acs.org This reaction is analogous to the reduction of cacodylic acid to dimethylarsine. wikipedia.org
The general reaction using a strong reducing agent like zinc in an acidic medium proceeds as follows:
[((CH₃)₂As)₂O] + 4Zn + 8HCl → 2(CH₃)₂AsH + 4ZnCl₂ + H₂O
Table 2: Reduction Products of this compound
| Reactant | Reducing Agent/Conditions | Product |
|---|
Substitution Reactions
The arsenic-oxygen bond in this compound is susceptible to cleavage by strong acids, leading to substitution reactions where the oxygen is replaced by other anionic groups.
Cacodyl halides, such as cacodyl chloride ((CH₃)₂AsCl), can be prepared from this compound. Robert Bunsen synthesized cacodyl chloride by reacting this compound with highly concentrated hydrochloric acid. acs.org In his work, he often used an adduct of this compound with mercuric chloride for this reaction. acs.org This reaction represents a substitution where the oxide bridge is replaced by chloride ligands. Bunsen also extended this chemistry to prepare other cacodyl halides, including the bromide and iodide derivatives. acs.org
The reaction with hydrogen halides follows this general scheme:
[((CH₃)₂As)₂O] + 2HX → 2(CH₃)₂AsX + H₂O (where X = Cl, Br, I)
Table 3: Substitution Reactions of this compound
| Reactant | Reagent | Product | Product Type |
|---|---|---|---|
| This compound | Concentrated Hydrochloric Acid (HCl) | Cacodyl Chloride | Cacodyl Halide acs.org |
| This compound | Hydrogen Bromide (HBr) | Cacodyl Bromide | Cacodyl Halide acs.org |
Hydrolysis Reactions
In the presence of water, this compound can undergo hydrolysis to produce cacodyl and other byproducts. smolecule.com This reaction involves the cleavage of the As-O-As bond by water. The general mechanism for the hydrolysis of metal oxides can be either nucleophilic substitution (SN1 and SN2) or base-catalyzed elimination, depending on the substrate and reaction conditions. viu.calibretexts.org For this compound, the hydrolysis likely proceeds through a nucleophilic substitution pathway where a water molecule attacks one of the arsenic atoms, leading to the breaking of the arsenic-oxygen bond.
The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. viu.ca While specific kinetic studies on this compound hydrolysis are not extensively detailed in the provided results, the general principles of hydrolysis suggest that the reaction rate would be dependent on the concentration of both this compound and water. viu.ca
Ligand Chemistry and Coordination with Transition Metals
This compound has been investigated for its potential as a ligand in coordination chemistry, particularly with transition metals. smolecule.com The oxygen atom and the two arsenic atoms in this compound possess lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand. libretexts.org The coordination can occur through either the oxygen atom or the arsenic atoms, or potentially in a bridging fashion involving both.
The formation of transition metal complexes with ligands like this compound can be achieved through various synthetic routes, including salt metathesis and protonolysis. rsc.org While specific examples of transition metal complexes with this compound as a ligand are not detailed in the search results, the general principles of coordination chemistry suggest that it could form stable complexes with a variety of transition metals. dtic.milillinois.edu The nature of the metal-ligand bond would be covalent with a potential π component, characteristic of organometallic complexes. uomustansiriyah.edu.iq
Reactivity with Other Chemical Agents
This compound exhibits reactivity with various chemical agents, including acids and halogens.
Reaction with Acids:
With strong acids like highly concentrated hydrochloric acid (HCl), this compound reacts to form cacodyl chloride, (CH₃)₂AsCl. acs.org This reaction is a key step in the synthesis of other cacodyl compounds. google.com The reaction likely involves the protonation of the oxygen atom in this compound, followed by nucleophilic attack by the chloride ion on the arsenic atom, leading to the cleavage of the As-O-As bond.
Reaction with Halogens:
The reactivity of this compound with halogens is not explicitly detailed in the provided search results. However, based on the general reactivity of organometallic compounds with halogens, a reaction would be expected. libretexts.orgperlego.com Halogens are oxidizing agents and could potentially oxidize the arsenic atoms in this compound. The reaction could lead to the formation of various halogenated organoarsenic compounds.
Oxidation and Reduction:
This compound can be oxidized to form cacodylic acid, [(CH₃)₂As(O)OH], a more stable compound. smolecule.comacs.org This oxidation can be achieved using oxidizing agents like mercuric oxide (HgO). acs.org The reaction is highly exothermic. acs.org Conversely, this compound can be reduced to produce dimethylarsine, (CH₃)₂AsH, and other related compounds. smolecule.com
Table of Reactivity:
| Reactant | Product(s) | Reaction Type |
| Water | Cacodyl and other byproducts | Hydrolysis |
| Hydrochloric Acid (conc.) | Cacodyl chloride | Acid-Base/Substitution |
| Mercuric Oxide | Cacodylic acid | Oxidation |
| Reducing Agents | Dimethylarsine | Reduction |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information about crystalline solids. While direct crystallographic data for cacodyl (B8556844) oxide itself is not extensively detailed in the provided sources, the method has been applied to related analogues, offering insights into the structural motifs present in this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the organic components of cacodyl oxide, particularly the methyl groups attached to the arsenic atoms. ¹H and ¹³C NMR spectroscopy can confirm the environments of these methyl groups . The symmetry of the this compound molecule, with two identical dimethylarsino (B13797298) groups linked by an oxygen atom, is expected to result in a single resonance for the methyl protons in the ¹H NMR spectrum libretexts.org. This technique is crucial for verifying the compound's integrity and identifying any impurities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The presence of arsenic-carbon (As-C) and arsenic-oxygen (As-O) bonds gives rise to specific absorption bands in the IR spectrum.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Assignment |
| As-O stretch | 550–600 | Arsenic-Oxygen stretching vibration |
| As-C stretch | Not specified | Arsenic-Carbon stretching vibration |
| C-H stretch | Not specified | Methyl group C-H stretching vibration |
The As-O stretching vibration is a key indicator of the As-O-As linkage, typically observed in the lower wavenumber region . The C-H stretching vibrations from the methyl groups are also expected to be present libretexts.org.
Mass Spectrometry (MS) and Fragmentation Patterns
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in confirming its structure and assessing purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying volatile components, including potential byproducts such as cacodyl (As₂(CH₃)₄) . Analysis of the molecular ion and fragment ions provides a fingerprint for the compound.
Elucidation of Bonding and Molecular Geometry
The bonding in this compound is characterized by covalent bonds between arsenic and carbon atoms, and a polar covalent bond between arsenic and oxygen atoms, forming an As-O-As bridge. The arsenic atoms are in a trivalent oxidation state, each bonded to two methyl groups and one oxygen atom.
Table of Compound Names:
| Common Name | Chemical Formula | IUPAC Name |
| This compound | C₄H₁₂As₂O | Dimethylarsinous anhydride |
| Tetraphenyl analogue | [Ph₂As]₂O | Diphenylarsinous anhydride |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in chemistry, offering a balance between accuracy and computational cost for studying molecular properties and reaction mechanisms. For cacodyl (B8556844) oxide and similar arsenic-containing molecules, DFT calculations have been employed to explore various aspects of their chemical behavior.
DFT calculations are instrumental in mapping out the intricate energy landscapes of chemical reactions. For organoarsenic compounds like cacodyl oxide, DFT can be utilized to model transition states and identify key intermediates along reaction pathways . This approach helps in understanding the kinetics and mechanisms of reactions such as oxidation, reduction, or substitution reactions that this compound undergoes smolecule.com. By calculating the energies of transition states, researchers can predict the activation barriers for different reaction channels, thereby elucidating how these reactions proceed at a molecular level.
A significant application of DFT in chemical research is the validation of experimental findings. By performing calculations that mimic experimental conditions or predict properties that can be measured, DFT results can corroborate or challenge existing experimental data . For instance, DFT calculations can be used to validate structural assignments or to confirm proposed reaction mechanisms by comparing calculated energy profiles with experimental kinetic data. In cases where experimental data is ambiguous, DFT can provide theoretical support for specific interpretations researchgate.net.
Computational methods, including DFT, are capable of simulating spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, DFT can predict the characteristic spectral fingerprints of this compound and its derivatives researchgate.net. Comparing these simulated spectra with experimental data aids in the unambiguous identification and structural elucidation of these compounds, particularly when dealing with complex mixtures or novel arsenic species researchgate.net. For example, the simulation of As-O and As-C vibrational modes can provide valuable information for IR spectral analysis .
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, particularly in condensed phases like solvents. While specific MD studies focused solely on this compound in various solvent systems are not extensively detailed in the available literature snippets, the methodology is noted as applicable . MD simulations can be used to model how this compound interacts with its environment, potentially predicting properties such as solubility, aggregation behavior, or diffusion rates. Such simulations are crucial for understanding the physical behavior of volatile and reactive compounds like this compound, especially when considering their interactions in solution or biological environments. MD simulations have also been employed in related inorganic systems to confirm dynamical and thermal stabilities rsc.org.
Advanced Analytical Methodologies for Detection and Quantification
Methods for Organoarsenic Speciation
Organoarsenic speciation analysis involves the separation, identification, and quantification of different arsenic compounds in a sample. A variety of analytical techniques have been developed to achieve this, ranging from atomic spectrometry to hyphenated chromatographic methods. The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the specific arsenic species of interest.
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a sensitive technique for the determination of arsenic. It involves the chemical conversion of certain arsenic species into their volatile hydrides (arsines) using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in an acidic medium. The generated arsines are then swept by an inert gas into a heated quartz atomizer and detected by atomic absorption spectrometry. nih.govresearchgate.net
The selectivity of HG-AAS for different arsenic species can be controlled by adjusting the reaction conditions, such as the pH of the reaction medium and the concentration of the reducing agent. nih.govresearchgate.net For instance, arsenite [As(III)] can be selectively reduced to arsine gas (AsH₃) under specific acidic conditions. researchgate.net To determine other species like arsenate [As(V)], monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), a pre-reduction step is often necessary to convert them into a form that can be readily volatilized. nih.govresearchgate.net L-cysteine is a commonly used pre-reducing agent. nih.govacs.org By carefully manipulating these parameters, it is possible to quantify different arsenic species sequentially. nih.gov
The detection limits for HG-AAS are typically in the parts-per-billion (ppb) or µg/L range, making it suitable for many environmental applications. nih.govusda.gov
| Parameter | Total Arsenic | DMA | As(III) | MMA |
| Acid Concentration | 0.01 M HCl | 1.0 M HCl | 4-6 M HCl | 4.0 M HCl |
| NaBH₄ Concentration | 2% | 0.3-0.6% | 0.05% | 0.03% |
| L-cysteine Concentration | 5% | 4.0% | Absent | 0.4% |
| Detection Limit (µg/L) | 1.1 | 0.5 | 0.6 | 1.8 |
| Data sourced from research on speciation by HG-AAS. nih.gov |
Hyphenated techniques, which couple a separation method with a sensitive detection method, are considered the gold standard for arsenic speciation analysis. nih.gov The most powerful and widely used of these are High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govthermofisher.comnih.gov
In these systems, the HPLC or IC component separates the different arsenic species present in a sample extract based on their chemical properties. thermofisher.com Anion-exchange chromatography is frequently employed for the separation of common anionic arsenic species like arsenite, arsenate, MMA, and DMA. nih.govnih.gov The separated species then elute from the chromatographic column and are introduced directly into the ICP-MS. thermofisher.com
The ICP-MS detector atomizes and ionizes the arsenic atoms in a high-temperature argon plasma, and the mass spectrometer detects the arsenic ions based on their mass-to-charge ratio. nih.gov This provides highly sensitive and element-specific detection, allowing for the quantification of arsenic species even at very low concentrations (parts-per-trillion or ng/L range). thermofisher.com One of the challenges in ICP-MS detection is the potential for polyatomic interferences, such as ⁴⁰Ar³⁵Cl⁺ interfering with the detection of monoisotopic ⁷⁵As⁺, especially in samples with high chloride content. thermofisher.com However, modern ICP-MS systems can effectively mitigate these interferences using collision or reaction cells. thermofisher.comresearchgate.net
| Technique | Separation Method | Mobile Phase Example | Detection Limit (As) | Reference |
| IC-ICP-MS | Anion-exchange | 7.5 mM (NH₄)₂HPO₄ | 0.1 - 0.4 µg/L | nih.gov |
| HPLC-ICP-MS | Anion-exchange | Ammonium nitrate/phosphate buffer | pg range | researchgate.netscispace.com |
| HPLC-ICP-MS | Anion-exchange | (NH₄)₂CO₃ buffer | 0.02 - 0.05 µg/L | nih.gov |
Gas Chromatography (GC) is a powerful separation technique, but its application to arsenic speciation has significant limitations. The primary drawback is that most organoarsenic compounds, including cacodyl (B8556844) oxide and its related species, are not sufficiently volatile or thermally stable to be analyzed directly by GC. quora.commastelf.com Therefore, a derivatization step is required to convert the non-volatile arsenic species into volatile and thermally stable derivatives before they can be introduced into the GC system. nih.gov This additional sample preparation step can be complex, time-consuming, and a potential source of error. labioscientific.com
Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique. However, it is generally considered a qualitative or semi-quantitative method and has several limitations for rigorous speciation analysis. quora.comyoutube.com TLC plates have a shorter stationary phase compared to HPLC columns, which limits the separation efficiency and resolution. youtube.com The results can also be sensitive to environmental factors like humidity, affecting reproducibility. Furthermore, TLC typically has higher detection limits compared to more advanced techniques like HPLC-ICP-MS. youtube.com
Microwave-Assisted Extraction (MAE) is a sample preparation technique used to efficiently extract analytes from solid matrices prior to analysis. researchgate.netncsu.edu Compared to traditional methods like Soxhlet extraction, MAE offers significantly shorter extraction times, reduced solvent consumption, and potentially higher extraction efficiencies. ncsu.eduyoutube.com The process uses microwave energy to heat the solvent and sample matrix, accelerating the transfer of analytes from the sample into the solvent. youtube.com MAE has been successfully optimized for the extraction of various arsenic species from complex matrices like chicken tissues and other biological samples. nih.gov Optimal conditions, including the choice of extraction medium, pH, temperature, and time, are crucial for maintaining the integrity of the arsenic species during extraction. nih.gov
UV Irradiation is used in arsenic analysis primarily as part of advanced oxidation processes to break down complex organoarsenic compounds. researchgate.net For instance, UV treatment, often combined with an oxidant like chlorine or hydrogen peroxide (H₂O₂), can effectively degrade compounds like roxarsone. nih.govacs.orgresearchgate.net This process involves the generation of highly reactive radicals that attack the carbon-arsenic bond, leading to the release of inorganic arsenic, typically as arsenate (As(V)). nih.govacs.org This transformation can be a crucial step in sample treatment, simplifying the arsenic speciation or facilitating the removal of total arsenic from a sample. nih.gov
| Parameter | Optimized Condition |
| Sample Size | 100 mg chicken tissue |
| Extraction Medium | 5 mL of 22% v/v methanol, 90 mmol/L (NH₄)₂HPO₄, 0.07% v/v trifluoroacetic acid |
| pH | 10.0 |
| Temperature | 71°C |
| Time | 10 min ramp, 11 min hold |
| Data from a study on optimizing MAE for arsenic species in chicken tissue. nih.gov |
Detection of Arsenic Species in Environmental and Biological Samples (focused on chemical speciation, not biological impact)
The analytical methodologies described above are applied to a wide range of environmental and biological samples to determine their arsenic speciation profiles. The distribution of arsenic species can vary significantly depending on the sample type. nih.gov
Environmental Samples: In natural waters, arsenic typically exists as inorganic arsenite [As(III)] and arsenate [As(V)]. eurofinsus.com The ratio of As(III) to As(V) is dependent on the redox conditions and pH of the water. brooksapplied.com In soils and sediments, arsenic chemistry is more complex, with arsenic species potentially bound to iron oxides or other minerals. brooksapplied.com The choice of an appropriate extraction method is critical to desorb the arsenic species from the solid matrix without altering their chemical form. brooksapplied.com
Biological Samples: Biological systems can contain a more complex array of arsenic species due to metabolic processes. researchgate.net In urine, which is a key matrix for assessing recent human exposure, inorganic arsenic, MMA, and DMA are commonly found, along with arsenobetaine (B179536) if seafood has been consumed. scispace.comnih.gov Speciation in other biological samples like hair, nails, and blood can also be performed to understand arsenic distribution. nih.gov For example, studies have identified species like As(III), As(V), MMA(V), and DMA(V) in hair and fingernails, while blood components may contain arsenobetaine and DMA(V). nih.gov The chemical assays for blood can be particularly complex due to the potential for arsenic species to bind to proteins. researchgate.net
The accurate speciation in these diverse samples is crucial for understanding the biogeochemical cycling of arsenic and its pathways. cambridge.org
| Sample Type | Predominant Arsenic Species Identified |
| Urine | As(III), As(V), MMA, DMA, Arsenobetaine |
| Fingernails | As(III), As(V), MMA(V), DMA(III), DMA(V) |
| Hair | As(III), As(V), MMA(V), DMA(V) |
| Red Blood Cells | Arsenobetaine, DMA(V) |
| Blood Plasma | Arsenobetaine, As(III), MMA(V), DMA(V) |
| Data sourced from a study on arsenic speciation in biological samples. nih.gov |
Applications in Chemical Synthesis and Research
Role in Organometallic Chemistry Research
Cacodyl (B8556844) oxide and the related compound cacodyl are considered among the first organometallic compounds to be synthesized in a relatively pure form, marking a significant milestone in the history of chemistry. wikipedia.orgresearchgate.net The initial synthesis was conducted in 1757 by the French chemist Louis-Claude Cadet de Gassicourt, who heated potassium acetate (B1210297) with arsenic trioxide, producing what became known as "Cadet's fuming liquid," a mixture of cacodyl and cacodyl oxide. wikipedia.orgwikipedia.org This early work laid the groundwork for the field of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. researchgate.net
The extensive investigation of these compounds by Robert Bunsen in the 1830s and 1840s was crucial in establishing the nature of the "cacodyl" group, [(CH₃)₂As], and developing the chemistry of its derivatives. acs.orgrsc.org This research was instrumental in the early understanding of organometallic species and their reactivity. acs.org The work on cacodyl compounds by chemists like Edward Frankland further expanded the scope of known organoarsenic compounds and contributed to the formal recognition of organometallic chemistry as a distinct field of study. rsc.org
The study of cacodyl and its derivatives, including this compound, provided critical evidence for the burgeoning radical theory in the 19th century. acs.orgwikipedia.org This theory posited that organic compounds could be understood as combinations of radicals—groups of atoms that could be exchanged in chemical reactions, much like elements in inorganic compounds. wikipedia.org
Robert Bunsen's meticulous work on the cacodyl group demonstrated that this polyatomic group, [(CH₃)₂As], could be maintained throughout a series of chemical transformations without being broken apart. acs.org He successfully prepared a variety of compounds, including halides, cyanides, and sulfides, all containing the intact cacodyl moiety. acs.org This stability and transferability of the cacodyl group lent strong support to the idea that it was acting as a "compound radical." acs.org
Jöns Jacob Berzelius, a prominent chemist of the era, was a strong proponent of the radical theory and saw Bunsen's findings as a cornerstone for its validation. acs.org The discovery and characterization of cacodyl were seen as providing tangible proof of the existence of these organic radicals, which had previously been largely theoretical constructs. acs.org This support for the radical theory was a significant contribution to the development of structural organic chemistry, influencing the field for many years. acs.orgwikipedia.org
Use as a Precursor or Intermediate in Organic Synthesis
This compound serves as a key precursor and intermediate in the synthesis of various other organoarsenic compounds. acs.org The mixture first prepared by Cadet, rich in this compound, became the primary starting material for the extensive investigations carried out by Bunsen and subsequent chemists. acs.orggoogle.com
Cacodyl halides, particularly cacodyl chloride, are important intermediates synthesized from the initial mixture containing this compound. google.com To produce cacodyl chloride, "Cadet's liquid" is typically treated with concentrated hydrochloric acid. google.com This reaction converts the cacodyl components into cacodyl chloride, ((CH₃)₂AsCl), which can then be purified. acs.orggoogle.com
Cacodyl chloride itself is a versatile intermediate, serving as the starting point for the creation of numerous other organic arsenical compounds and therapeutic agents. google.com Its reactivity allows for the introduction of the dimethylarsino (B13797298) group into various molecular frameworks.
Table 1: Selected Cacodyl Derivatives from this compound
| Derivative | Formula | Precursor(s) |
|---|---|---|
| Cacodyl Chloride | (CH₃)₂AsCl | This compound / Cacodyl |
| Cacodyl Cyanide | (CH₃)₂AsCN | This compound |
Cacodyl cyanide, ((CH₃)₂AsCN), is another significant compound synthesized directly from this compound. acs.orgwikipedia.org Robert Bunsen prepared this substance by reacting this compound with a concentrated aqueous solution of mercuric cyanide (Hg(CN)₂). acs.orguwimona.edu.jm The reaction mixture, upon distillation, yields crystalline cacodyl cyanide. acs.org
The synthesis of this highly toxic compound was a notable part of Bunsen's research, further demonstrating the utility of this compound as a starting material for creating a family of related organoarsenic compounds. acs.orgwikipedia.org
Reaction for the Synthesis of Cacodyl Cyanide [(CH₃)₂As]₂O + Hg(CN)₂ → 2 (CH₃)₂AsCN + HgO
Exploration in Ligand Chemistry
The arsenic atom in this compound and its derivatives possesses a lone pair of electrons, allowing it to function as a ligand in coordination chemistry. This capability has been explored in the context of forming complexes with transition metals.
Research has shown that this compound can act as a ligand, binding to transition metal centers. acs.org Specifically, it has been used in the synthesis of cobalt carbonyl clusters. acs.org In these reactions, this compound can displace other ligands, such as carbon monoxide, to coordinate with the cobalt atoms. For instance, reactions involving a significant excess of this compound have led to the formation of CCo₃ clusters that incorporate two this compound ligands. acs.org Further studies have also explored chalcogen-bridged diarsenic(III) ligands, related to this compound, in complexes with Group 6 transition metals. wikipedia.org
Table 2: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | [(CH₃)₂As]₂O |
| Cacodyl | [(CH₃)₂As]₂ |
| Potassium acetate | CH₃COOK |
| Arsenic trioxide | As₂O₃ |
| Cacodyl chloride | (CH₃)₂AsCl |
| Cacodyl cyanide | (CH₃)₂AsCN |
| Mercuric cyanide | Hg(CN)₂ |
| Cacodylic acid | (CH₃)₂As(O)OH |
| Carbon monoxide | CO |
Historical Consideration in Chemical Weapons Development (chemical synthesis aspect, not use or effects)
This compound, and related cacodyl compounds, hold a significant place in the history of chemistry, not only as early organometallic substances but also in the context of the precursors to chemical warfare agents. The synthesis of this compound itself, first achieved by Louis Claude Cadet de Gassicourt in 1760, represents a pivotal moment in the development of organoarsenic chemistry. rsc.orgresearchgate.net Cadet's synthesis involved heating arsenic trioxide with potassium acetate, which produced a foul-smelling, toxic, and spontaneously flammable oily liquid in air known as "Cadet's fuming liquid". rsc.orgresearchgate.netwikipedia.org This liquid was a mixture of cacodyl and this compound. wikipedia.org
The reaction to produce Cadet's fuming liquid can be represented as: 4 CH₃COOK + As₂O₃ → [(CH₃)₂As]₂O + 2 K₂CO₃ + 2 CO₂ smolecule.com
This early synthesis was a notable achievement, establishing a method to create a carbon-arsenic bond, a fundamental step in organoarsenic chemistry.
The extensive research on cacodyl and its derivatives, including this compound, was later undertaken by the German chemist Robert Bunsen in the 1830s and 1840s. rsc.orgbritannica.comwikipedia.org Bunsen's work was crucial in elucidating the structure and reactivity of these compounds. rsc.org His meticulous and perilous investigations, during which he nearly died of arsenic poisoning and lost an eye in an explosion, laid the groundwork for the field of organometallic chemistry. rsc.orgbritannica.comwikipedia.org Bunsen's research on the "cacodyl series" of compounds was a significant advancement in understanding the nature of organic radicals. wikipedia.orgrinconeducativo.org
The toxic properties of these organoarsenic compounds did not go unnoticed. During the mid-19th century, there were proposals for their use in warfare. For instance, during the Crimean War, the British chemist Lyon Playfair proposed the use of artillery shells containing cacodyl cyanide against enemy ships. wikipedia.org This proposal, however, was rejected as being "as bad a mode of warfare as poisoning the wells of the enemy". rinconeducativo.org
While this compound itself was not deployed as a chemical weapon, the synthetic chemistry developed for its creation and the understanding of its toxic nature were foundational. This knowledge of creating toxic organoarsenic compounds contributed to the later development of more complex chemical warfare agents during World War I, such as lewisite, which is a vesicant. wikipedia.orgnih.gov The early work on this compound and related compounds, therefore, represents a critical, albeit indirect, step in the chemical synthesis aspect of chemical weapons development, providing the fundamental chemistry for producing such agents. wikipedia.orgacs.org
Environmental Transformation and Chemical Fate Pathways
Microbial Degradation and Methylation Pathways
Microorganisms play a significant role in the biogeochemical cycling of arsenic, including the transformation of organoarsenic compounds like cacodyl (B8556844) oxide. These pathways involve enzymatic processes that alter the structure and mobility of the compound.
The biomethylation of arsenic is a key microbial process. While direct studies on the microbial methylation of cacodyl oxide are not extensively detailed in the literature, the established mechanisms of arsenic methylation allow for a strong inference of its pathway. Arsenic biomethylation generally proceeds through a series of sequential steps, often referred to as the Challenger pathway, involving the reduction of pentavalent arsenic to trivalent arsenic, followed by oxidative methylation.
This compound is a dimethylated trivalent arsenic compound, making it an intermediate in this sequential methylation pathway. It is plausible that microorganisms possessing the necessary enzymatic machinery, such as the arsenite S-adenosylmethionine methyltransferase (ArsM), can further methylate this compound. This process would involve the addition of a third methyl group, leading to the formation of trimethylarsine (B50810) oxide (TMAO), which can then be reduced to the volatile gas trimethylarsine (TMA). wikipedia.orgwikipedia.org Fungi are particularly noted for their ability to produce trimethylarsine. wikipedia.org This transformation is significant as it converts a less mobile, liquid compound into a volatile gas, which can then be transported through the atmosphere.
The general steps for the final methylation stage can be summarized as:
Enzymatic Methylation: this compound, as a source of the dimethylarsinyl group [(CH₃)₂As-], is methylated by a methyl donor like S-adenosylmethionine (SAM).
Formation of Trimethylated Intermediate: This results in the formation of a pentavalent trimethylated species, trimethylarsine oxide (TMAO).
Reduction: TMAO is subsequently reduced by microbial action to produce trimethylarsine (TMA). wikipedia.org
Microbial oxidation can convert trivalent arsenicals to their less toxic pentavalent forms. In the case of this compound, oxidation leads to the formation of cacodylic acid ((CH₃)₂AsO₂H), also known as dimethylarsinic acid (DMAA). While the chemical oxidation of this compound is well-documented, the specific microbial pathways are less so. smolecule.com However, numerous bacteria are known to oxidize arsenite (As(III)) to arsenate (As(V)), and it is likely that analogous enzymatic processes exist for organoarsenicals. This transformation represents a detoxification pathway for the microorganisms and significantly alters the environmental behavior of the arsenic compound.
Degradation Products and Intermediates
The environmental transformation of this compound results in several key degradation products and intermediates. The specific products formed depend on the prevailing biotic and abiotic conditions.
| Transformation Process | Precursor | Primary Product/Intermediate | Chemical Formula |
| Oxidation | This compound | Cacodylic Acid (DMAA) | (CH₃)₂AsO₂H |
| Hydrolysis | This compound | Cacodyl (Tetramethyldiarsine) | [(CH₃)₂As]₂ |
| Methylation | This compound | Trimethylarsine Oxide (TMAO) | (CH₃)₃AsO |
| Reduction of TMAO | Trimethylarsine Oxide | Trimethylarsine (TMA) | (CH₃)₃As |
The most prominent degradation product through oxidation is cacodylic acid, a stable pentavalent organoarsenical. smolecule.com Hydrolysis of this compound can yield cacodyl (tetramethyldiarsine). smolecule.com Further microbial methylation can produce trimethylarsine oxide, which is subsequently reduced to volatile trimethylarsine. wikipedia.org The original mixture known as "Cadet's fuming liquid" was found to be composed of both this compound and cacodyl, highlighting the close chemical relationship between these compounds. wikipedia.orgrsc.org
Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)
This compound can be transformed in the environment without microbial intervention through abiotic processes such as hydrolysis and oxidation. smolecule.com These reactions are influenced by environmental factors like the presence of water, oxygen, UV light, and heat. nih.govnormecows.com
In the presence of water, this compound can undergo hydrolysis. This reaction cleaves the As-O-As bond, leading to the formation of cacodyl and other byproducts. smolecule.com The rate and extent of hydrolysis are dependent on factors such as pH and temperature.
Oxidation is a significant abiotic fate pathway. This compound is a trivalent arsenic compound and is susceptible to oxidation by atmospheric oxygen and other environmental oxidants, such as manganese oxides found in soils. nih.govucanr.edu This process converts the trivalent arsenic to the more stable pentavalent state, resulting in the formation of cacodylic acid. smolecule.com The historical preparation of a compound with the same empirical formula as this compound involved the controlled, slow air oxidation of the related compound cacodyl, underscoring its reactivity with oxygen. smolecule.com
Solubility and Environmental Mobility (chemical behavior in aqueous systems)
The environmental mobility of this compound is intrinsically linked to its physical and chemical properties, particularly its solubility in water and its tendency to adsorb to soil and sediment. This compound is described as an oily liquid, and its synthesis often results in its separation as a layer under water, which suggests it has low water solubility. smolecule.com
In contrast, its primary oxidation product, cacodylic acid, is highly soluble in water, with a reported solubility of 66.7 g/100 mL. wikipedia.org This dramatic difference in solubility has profound implications for environmental transport.
| Compound | Formula | Physical State | Water Solubility | Implication for Mobility |
| This compound | [(CH₃)₂As]₂O | Oily liquid | Low (inferred) | Low mobility in water; transport primarily via adsorption to particles. |
| Cacodylic Acid | (CH₃)₂AsO₂H | Colorless solid | High (66.7 g/100 mL) wikipedia.org | High mobility in aqueous systems (groundwater, surface water). |
Future Directions and Research Gaps in Cacodyl Oxide Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The traditional synthesis of cacodyl (B8556844) oxide, first reported by Louis Claude Cadet de Gassicourt in 1760, involves the reaction of potassium acetate (B1210297) with arsenic trioxide. This method, often resulting in a mixture known as "Cadet's fuming liquid," which includes cacodyl and cacodyl oxide, is characterized by low yields and a lack of selectivity. While a continuous process involving passing acetic acid vapor over arsenic trioxide with an alkali metal carbonate catalyst has been reported to improve yields, this method is still quite dated. acs.org
A significant research gap exists in the development of modern, efficient, and selective synthetic routes to this compound. Future research should focus on methodologies that offer precise control over the reaction, leading to higher yields and purity.
Future Research Directions:
Catalytic Approaches: Exploration of transition-metal-catalyzed cross-coupling reactions could provide a more controlled pathway to the As-O-As linkage.
Milder Reaction Conditions: Development of synthetic methods that avoid the high temperatures and harsh reagents of traditional methods would enhance the safety and sustainability of this compound synthesis.
Precursor Development: Investigation into novel organoarsenic precursors could offer alternative synthetic pathways with improved selectivity. nih.gov
| Synthetic Method | Description | Known Limitations | Potential for Improvement |
| Cadet's Method | Reaction of potassium acetate with arsenic trioxide. | Low yield, lack of selectivity, hazardous byproducts. | Of historical interest, but largely superseded. |
| Continuous Process | Acetic acid vapor over arsenic trioxide with a catalyst. | Higher yield than Cadet's method, but still requires high temperatures. | Optimization of catalyst and reaction conditions. |
| Modern Catalytic Methods | (Hypothetical) Transition-metal-catalyzed reactions. | Currently unexplored for this compound. | High potential for improved efficiency and selectivity. |
Exploration of New Catalytic Applications
While organoarsenic compounds, such as triphenylarsine, have been utilized as ligands in catalysis, the catalytic potential of this compound itself remains unexplored. usa-journals.com The presence of both arsenic and oxygen atoms suggests that this compound could exhibit interesting catalytic properties, potentially in oxidation or other transformations.
The primary research gap in this area is the complete lack of studies on the catalytic activity of this compound.
Future Research Directions:
Screening in Catalytic Reactions: A systematic screening of this compound as a catalyst in a variety of organic reactions, such as oxidations, reductions, and coupling reactions, is warranted.
Ligand Design: The cacodyl moiety could be incorporated into more complex ligand frameworks to modulate the electronic and steric properties of metal catalysts.
Homogeneous and Heterogeneous Catalysis: Investigations could explore this compound in both homogeneous and supported heterogeneous catalytic systems.
Advanced Spectroscopic and Computational Characterization of Reactive Intermediates
The reactive intermediates involved in the formation and reactions of this compound are not well understood. Modern spectroscopic techniques and computational chemistry offer powerful tools to elucidate the structures and energetics of these transient species. researchgate.netacs.org
There is a clear need for the application of advanced analytical methods to study the mechanistic pathways of this compound chemistry.
Future Research Directions:
In Situ Spectroscopy: Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the formation and reaction of this compound in real-time.
Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize reactive intermediates and products in the gas phase. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the structures of intermediates and transition states, and provide insights into the reaction mechanisms at a molecular level. nih.govacs.org
| Technique | Potential Application for this compound Chemistry | Information Gained |
| In Situ IR/NMR | Monitoring of synthetic reactions. | Identification of intermediates, reaction kinetics. |
| Mass Spectrometry | Analysis of reaction mixtures. | Elemental composition and structure of transient species. |
| Computational Chemistry | Modeling of reaction pathways. | Energetics, transition state structures, mechanistic insights. |
Investigation of Undiscovered Derivatives and Analogues with Unique Chemical Properties
The known derivatives of this compound are limited. The tetraphenyl analogue has been synthesized and structurally characterized by X-ray crystallography, but a broader exploration of derivatives with diverse functional groups is lacking. researchgate.net
A significant opportunity exists to expand the chemical space of this compound derivatives and explore their properties.
Future Research Directions:
Synthesis of Functionalized Analogues: The synthesis of this compound analogues with various substituents on the methyl groups or with different alkyl or aryl groups could lead to new compounds with tailored electronic and steric properties. mdpi.com
Polymer Chemistry: Incorporation of the this compound motif into polymeric structures could lead to novel materials with interesting thermal, optical, or electronic properties.
Coordination Chemistry: The synthesis of metal complexes with this compound and its derivatives as ligands could lead to new coordination compounds with unique structures and reactivity.
Detailed Mechanistic Studies of Environmental Transformation Processes
The environmental fate of this compound is not well-documented. It is known that this compound can be oxidized to cacodylic acid, which has been used as a herbicide. herts.ac.ukwikipedia.org The biotransformation of inorganic arsenic and other organoarsenicals involves methylation and redox processes, but the specific pathways for this compound degradation in the environment are not well understood. nih.govresearchgate.netresearchgate.net
There is a critical need for detailed mechanistic studies on the abiotic and biotic degradation of this compound to assess its environmental impact.
Future Research Directions:
Photodegradation Studies: Investigation of the photochemical decomposition of this compound in air and water to identify degradation products and reaction rates.
Biodegradation Pathways: Identification of microorganisms capable of metabolizing this compound and elucidation of the enzymatic pathways involved in its degradation. nih.gov
Hydrolysis and Oxidation Studies: Detailed kinetic and mechanistic studies of the hydrolysis and oxidation of this compound under various environmental conditions (pH, temperature, presence of oxidants).
Integration of this compound Chemistry into Broader Organoarsenic Compound Research
This compound played a foundational role in the development of organometallic chemistry. acs.orgrsc.org However, in modern organoarsenic research, the focus has shifted towards the synthesis and application of more complex and functionalized organoarsenic compounds. nih.govscite.ai
A key research gap is the lack of integration of the fundamental chemistry of this compound into contemporary research themes in organoarsenic chemistry.
Future Research Directions:
Building Block for Complex Molecules: Exploring the use of this compound as a starting material or key intermediate in the synthesis of more complex organoarsenic compounds, including those with potential applications in materials science or medicine. nih.gov
Comparative Reactivity Studies: Systematic studies comparing the reactivity of this compound with other organoarsenic compounds to better understand structure-property relationships in this class of molecules.
Historical Context in Chemical Education: Utilizing the story of this compound's discovery and its role in the development of chemical theory as a case study in chemical education to inspire interest in the history and evolution of chemistry.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing cacodyl oxide from arsenious oxide and potassium acetate?
- Methodological Answer : The synthesis involves heating arsenious oxide (As₂O₃) with potassium acetate (CH₃COOK) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 200–250°C to avoid incomplete reaction or decomposition .
- Atmosphere : Use an inert gas (e.g., CO₂) to prevent spontaneous ignition of cacodyl intermediates .
- Stoichiometry : A 1:4 molar ratio of As₂O₃ to CH₃COOK ensures maximum yield .
- Safety : Conduct reactions in a fume hood with explosion-proof equipment due to the toxicity and flammability of cacodyl compounds .
Q. Which spectroscopic or chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methyl group environments in [(CH₃)₂As]₂O .
- Infrared (IR) Spectroscopy : Identify As-O and As-C vibrational modes (e.g., 550–600 cm⁻¹ for As-O) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and detect volatile byproducts like cacodyl (As₂(CH₃)₄) .
- Elemental Analysis : Validate stoichiometry via arsenic and carbon content .
Advanced Research Questions
Q. How can researchers resolve contradictions in historical data on this compound synthesis (e.g., discrepancies in yield or byproducts)?
- Methodological Answer :
- Comparative Replication : Repeat historical protocols (e.g., Bunsen’s 1840s methods) under controlled modern conditions to isolate variables like temperature or reagent purity .
- Byproduct Analysis : Use GC-MS or X-ray crystallography to identify side products (e.g., cacodyl cyanide) formed during reactions with mercuric cyanide .
- Kinetic Studies : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates and optimize quenching steps .
Q. What experimental designs are suitable for studying the disproportionation of this compound into cacodyl and other arsenic species?
- Methodological Answer :
- Controlled Atmosphere Reactors : Conduct reactions in sealed systems under varying pressures and temperatures to track disproportionation pathways .
- Isotopic Labeling : Introduce ¹³C-labeled methyl groups to trace arsenic-methyl bond cleavage mechanisms .
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and validate experimental observations .
Q. How can researchers mitigate risks when handling this compound, given its historical association with severe toxicity and accidents?
- Methodological Answer :
- Substitution Strategies : Explore non-volatile analogs (e.g., polymer-supported arsenic compounds) for synthetic studies .
- Real-Time Monitoring : Implement portable arsenic sensors in labs to detect airborne leakage .
- Emergency Protocols : Pre-train personnel in chelation therapy (e.g., dimercaprol) for arsenic exposure and establish rapid decontamination procedures .
Data Management and Reporting
Q. What guidelines should be followed when reporting this compound research to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include raw NMR/IR spectra, GC-MS chromatograms, and crystallographic data in appendices .
- Hazard Disclosure : Clearly document safety incidents, near-misses, and mitigation steps in the "Experimental" section .
- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via platforms like Zenodo or institutional repositories .
Q. How can computational methods complement experimental studies on this compound’s reactivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Model this compound’s behavior in solvent systems to predict solubility or aggregation .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
- Machine Learning : Train models on historical toxicity data to prioritize safer synthetic routes .
Historical and Contextual Analysis
Q. How have methodologies for studying this compound evolved since Bunsen’s 19th-century experiments?
- Methodological Answer :
- Technological Advancements : Compare Bunsen’s distillation techniques with modern microfluidic reactors for controlled small-scale synthesis .
- Ethical Shifts : Contrast historical lax safety practices with current Institutional Review Board (IRB) protocols for hazardous compound research .
- Interdisciplinary Integration : Merge historical literature analysis with spectroscopic validation to resolve ambiguities in early studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
